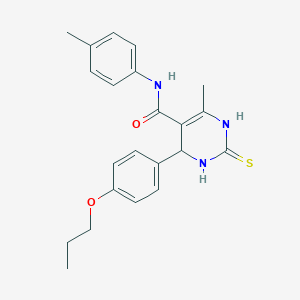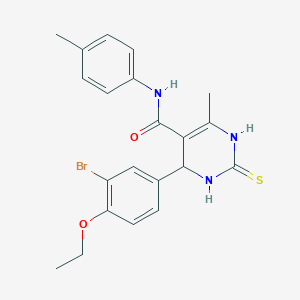![molecular formula C21H23N3O4S B306244 ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinedione derivative, which is known for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Mecanismo De Acción
The mechanism of action of ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate involves the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. When PPARγ is activated, it promotes the uptake and utilization of glucose and fatty acids, which helps to reduce blood glucose and lipid levels.
Biochemical and Physiological Effects:
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss. Additionally, this compound has been shown to have neuroprotective effects, which may have potential applications in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate in lab experiments is its ability to activate PPARγ, which is a well-studied nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. However, one of the limitations of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate. One potential direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in treating metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to better understand the potential off-target effects of this compound and how they may impact experimental results.
Métodos De Síntesis
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate can be synthesized through a multi-step process that involves the condensation of various starting materials. One of the most commonly used methods for synthesizing this compound is the Knoevenagel condensation, which involves the reaction of an aldehyde with a malononitrile derivative in the presence of a base.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate has been extensively studied for its potential applications in scientific research. This compound has been shown to activate PPARγ, which is known to play a crucial role in regulating glucose and lipid metabolism. As a result, this compound has been investigated for its potential use in treating various metabolic disorders, such as type 2 diabetes and obesity.
Propiedades
Nombre del producto |
ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate |
|---|---|
Fórmula molecular |
C21H23N3O4S |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
ethyl 2-[(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C21H23N3O4S/c1-6-28-20(26)15(5)24-19(25)17(29-21(24)27)11-16-10-13(3)23(14(16)4)18-9-12(2)7-8-22-18/h7-11,15H,6H2,1-5H3/b17-11+ |
Clave InChI |
IEVOVCUIGLZUKK-GZTJUZNOSA-N |
SMILES isomérico |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)SC1=O |
SMILES canónico |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)





![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)